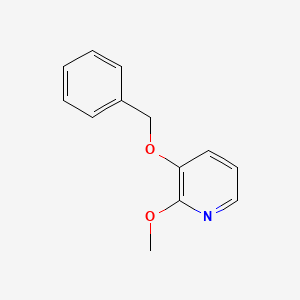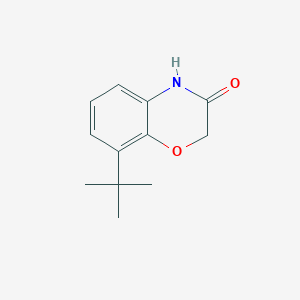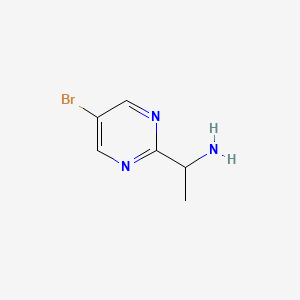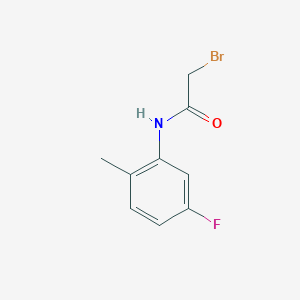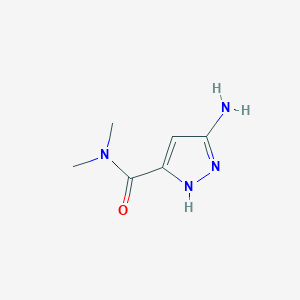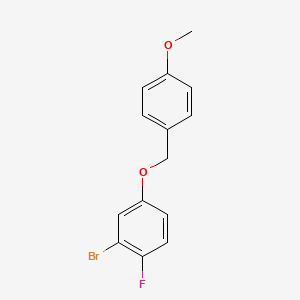
1-Fluoro-2-bromo-4-((4-metoxibencil)oxi)benceno
Descripción general
Descripción
“2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene” is a chemical compound with the molecular formula C14H12BrFO2 . It has a molecular weight of 311.146 Da . This compound is also known by other names such as “3-Bromo-4-fluoroanisole”, “2-Bromo-1-fluoro-4-methoxybenzene”, and "Benzene, 2-bromo-1-fluoro-4-methoxy-" .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H12BrFO/c1-17-12-5-2-10(3-6-12)8-11-4-7-13(15)14(16)9-11/h2-7,9H,8H2,1H3 . This provides a standardized way to represent the compound’s structure using a textual string. Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.146 Da . Other computed properties include a topological polar surface area of 9.2 Ų, a complexity of 110, and a covalently-bonded unit count of 1 .Aplicaciones Científicas De Investigación
Síntesis de Alquenos Tetrasustituidos
Compuestos similares a "1-Fluoro-2-bromo-4-((4-metoxibencil)oxi)benceno" se han utilizado en la síntesis de alquenos tetrasustituidos a través de la estannil litiación estereo y regioselectiva de diarylacetilenos .
Reactivo en Síntesis Orgánica
Estos tipos de compuestos de bromo-fluoro-nitrobenceno son reactivos en la síntesis de varias estructuras orgánicas como indoles tri cíclicos N-fusionados, dimetilamina y benzofurano .
Investigación Bioquímica
Los derivados de bromo-fluoroanisol se utilizan como reactivos bioquímicos que pueden servir como materiales biológicos o compuestos orgánicos para la investigación relacionada con las ciencias de la vida .
Investigación Espectral y Análisis Conformacional
Hay investigaciones que involucran la investigación espectral experimental y teórica y el análisis conformacional de compuestos relacionados con bromo-clorobenzaldehído utilizando espectroscopia IR y teoría funcional de densidad (DFT) .
Versatilidad en Síntesis Orgánica
Propiedades
IUPAC Name |
2-bromo-1-fluoro-4-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c1-17-11-4-2-10(3-5-11)9-18-12-6-7-14(16)13(15)8-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQFAWMRJQBJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)

![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)

![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)
